Methyl benzenesulfinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl benzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNSVDSRLUYDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00985823 | |
| Record name | Methyl benzenesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-98-4 | |
| Record name | Methyl benzenesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL BENZENESULFINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methyl Benzenesulfinate: Advanced Synthetic Methodologies and Mechanistic Investigations
Contemporary Approaches to Methyl Benzenesulfinate (B1229208) Synthesis
The synthesis of methyl benzenesulfinate, a key intermediate in organic chemistry, has been the subject of extensive research, leading to the development of several innovative and efficient methodologies. Contemporary approaches have largely focused on oxidative esterification routes, which offer advantages in terms of atom economy, substrate scope, and reaction conditions. These methods provide alternatives to classical preparations that often involve multi-step sequences and the use of less desirable reagents.
Oxidative Esterification Routes
Oxidative esterification has emerged as a powerful strategy for the direct synthesis of sulfinate esters, including this compound. This approach typically involves the oxidation of a sulfur-containing precursor, such as a thiol or a thioester, in the presence of an alcohol. The key challenge lies in controlling the oxidation to selectively yield the sulfinate ester without over-oxidation to the corresponding sulfonate ester. Recent advancements have introduced novel catalytic systems and reaction conditions to achieve high selectivity and efficiency.
The direct coupling of thiols and alcohols via oxidative C-S bond formation represents one of the most direct pathways to sulfinate esters. This transformation has been achieved using various strategies, including heterogeneous catalysis, sonochemistry, and electrochemistry, each offering unique benefits.
A significant advancement in the synthesis of sulfinate esters from thiols and alcohols involves the use of heterogeneous catalysts. In 2018, researchers developed a novel cobalt nanocatalyst supported on N–SiO₂-doped activated carbon (Co/N–SiO₂-AC). rsc.org This reusable catalyst facilitates the oxidative esterification of a wide range of thiols and alcohols under an oxygen atmosphere. rsc.org
The reaction to produce this compound proceeds by treating benzenethiol (B1682325) with methanol (B129727) in the presence of the Co/N–SiO₂-AC catalyst and a base. rsc.org This method demonstrates high efficiency and selectivity for the desired sulfinate ester. rsc.orgresearchgate.net The scalability and excellent catalytic performance of this system highlight its potential for practical applications. researchgate.net
Table 1: Cobalt Nanocatalyst-Mediated Synthesis of this compound rsc.org
| Entry | Thiol | Alcohol | Catalyst | Conditions | Yield (%) |
|---|
A catalyst-free approach for the direct synthesis of sulfinic esters utilizes ultrasound irradiation to promote the tandem reaction of thiols and alcohols with N-bromosuccinimide (NBS) as the oxidant. ruc.dkfigshare.com This method, reported in 2021, was found to produce a variety of sulfinate esters in high yields. rsc.org The use of ultrasonic irradiation significantly accelerates the reaction compared to conventional stirring methods, allowing for shorter reaction times. ruc.dkfigshare.com
The direct transformation proceeds smoothly without the need for acidic or basic catalysts. ruc.dkresearchgate.net This methodology's key advantages include its operational simplicity, speed, and high efficiency, making it an attractive option for synthesizing sulfinate esters like this compound. ruc.dkfigshare.com
Table 2: Key Features of Ultrasound-Promoted Sulfinate Ester Synthesis ruc.dkfigshare.com
| Feature | Description |
|---|---|
| Reagents | Thiol, Alcohol, N-Bromosuccinimide (NBS) |
| Energy Source | Ultrasound Irradiation |
| Catalyst | Not required |
| Key Advantage | Accelerated reaction time and high yields compared to stirring |
Electrosynthesis offers a green and efficient alternative for the oxidative esterification of thiols with alcohols. rsc.orgresearchgate.net This approach avoids the need for stoichiometric chemical oxidants, with dihydrogen gas often being the only byproduct. researchgate.net Several electrochemical methods have been developed, employing different electrode and catalyst systems. rsc.org
One notable method involves a nickel-catalyzed oxidative esterification in an undivided electrochemical cell with graphite (B72142) and nickel electrodes. nih.gov This system effectively synthesizes various sulfinate esters under mild conditions. nih.gov Other reported electrochemical syntheses utilize platinum electrodes with supporting electrolytes like tetrabutylammonium (B224687) chloride or lithium perchlorate (B79767) under catalyst-free conditions. rsc.orgresearchgate.net These methods demonstrate good functional group tolerance and high efficiency for coupling aromatic thiols with primary alcohols. researchgate.netrsc.org For instance, the electrochemical reaction of thiophenols with aliphatic alcohols in an undivided cell with a graphite anode and platinum cathode has been shown to produce alkyl benzenesulfinates in good to excellent yields. rsc.org
Table 3: Comparison of Selected Electrochemical Synthesis Conditions nih.govrsc.org
| Catalyst/System | Electrodes | Supporting Electrolyte | Key Feature |
|---|---|---|---|
| Ni(ClO₄)₂ / 2,2′-bipyridine | Graphite / Nickel | Not specified | Nickel-catalyzed system |
| Catalyst-free | Platinum / Platinum | ⁿBu₄NCl | Employs tetrabutylammonium chloride |
A practical and versatile two-step method for synthesizing sulfinate esters from readily accessible aryl iodides has been recently developed. rsc.orgrsc.org This strategy involves an initial copper-catalyzed C–S bond formation between an aryl iodide and a thioacid (e.g., thiobenzoic acid) to produce an aryl thioester. researchgate.netresearchgate.net The resulting thioester is then directly oxidized to the corresponding sulfinate ester using an N-haloimide, such as N-bromosuccinimide (NBS), in the presence of an alcohol. rsc.orgresearchgate.net
This method is notable for its broad substrate scope, tolerating various functional groups on the aryl iodide, including methyl, fluoro, bromo, and trifluoromethyl groups. rsc.orgrsc.org The synthesis of this compound and its derivatives is achieved by using methanol in the oxidation step. researchgate.net The process is scalable and avoids the handling of odorous thiols in the final oxidation step. rsc.org The choice of alcohol in the second step allows for the synthesis of a range of different sulfinate esters. rsc.org
Table 4: Synthesis of Substituted Methyl Benzenesulfinates from Aryl Iodides rsc.orgrsc.org
| Entry | Aryl Iodide | Alcohol | Oxidant | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorophenyl iodide | Methanol | NBS | Methyl 4-chlorobenzenesulfinate (B8685509) | 95 |
| 2 | 4-Methoxyphenyl iodide | Methanol | NBS | Methyl 4-methoxybenzenesulfinate | 93 |
| 3 | 4-Bromophenyl iodide | Methanol | NBS | Methyl 4-bromobenzenesulfinate | 94 |
Synthesis from Aryl Iodides via Thioester Oxidation
Copper-Catalyzed Carbon-Sulfur Bond Formation
A notable method for the synthesis of sulfinate esters, including this compound, involves a two-step, one-pot procedure commencing with a copper-catalyzed carbon-sulfur bond formation. This is followed by the direct oxidation of the intermediate thioester. This approach allows for the efficient synthesis of a wide variety of sulfinate esters from readily available aryl iodides.
The initial step involves the copper-catalyzed thiolation of an aryl iodide with a thioacid, such as thiobenzoic acid, to form an S-aryl thioester. This reaction is followed by in-situ oxidation to yield the desired sulfinate ester. This method avoids the use of odorous and easily oxidized thiols.
Detailed Research Findings:
The synthesis of various sulfinate esters has been successfully achieved using this methodology. For instance, methyl 4-methoxybenzenesulfinate and methyl 4-chlorobenzenesulfinate have been prepared from the corresponding aryl iodides and thiobenzoic acid, catalyzed by copper. researchgate.net This strategy highlights the utility of copper catalysis in forming the initial C-S bond, which is a crucial step for the subsequent oxidation to the sulfinate ester. The direct use of the thioester intermediate circumvents the challenges associated with the isolation and handling of volatile and unstable thiols.
Direct Oxidation of Thioesters with N-Bromosuccinimide (NBS)
The direct oxidation of thioesters to sulfinate esters represents a key transformation in the synthesis of compounds like this compound. N-Bromosuccinimide (NBS) has been identified as an effective reagent for this oxidation. researchgate.net This method is often employed as the second step in a one-pot synthesis starting from aryl iodides, as described in the previous section.
The oxidation of the thioester intermediate with NBS in an alcohol, such as methanol, leads to the formation of the corresponding sulfinate ester. This reaction proceeds efficiently and offers good scalability. researchgate.net While other N-bromo reagents like N-bromoacetamide (NBA) and N-bromophthalimide (NBP) can also effect this transformation, NBS is commonly utilized. It is important to note that the use of N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) is not effective for this oxidation. researchgate.net
Detailed Research Findings:
The oxidation of S-phenyl thioesters with NBS in methanol has been shown to produce this compound derivatives in good yields. For example, both electron-rich and electron-deficient thioesters can be successfully oxidized. researchgate.net The reaction conditions are typically mild, occurring at room temperature. Over-oxidation to the corresponding sulfonate can occur, particularly with longer reaction times or an excess of NBS. researchgate.net
Table 1: Oxidation of Thioesters with N-Halo Reagents
| Thioester Substrate | N-Halo Reagent | Solvent | Product | Yield |
| S-(4-methoxyphenyl) thiobenzoate | NBS | Methanol | Methyl 4-methoxybenzenesulfinate | Good |
| S-(4-chlorophenyl) thiobenzoate | NBS | Methanol | Methyl 4-chlorobenzenesulfinate | Good |
| S-(4-chlorophenyl) thiobenzoate | NCS | Methanol | Methyl 4-chlorobenzenesulfinate | Trace |
| S-(4-chlorophenyl) thiobenzoate | NIS | Methanol | Methyl 4-chlorobenzenesulfinate | Trace |
Synthesis from Sulfinic Acids and Alcohols
The direct esterification of sulfinic acids with alcohols provides a straightforward route to sulfinate esters. Several catalytic systems have been developed to facilitate this transformation efficiently.
Ytterbium Triflate Catalysis
Ytterbium(III) triflate (Yb(OTf)₃) is a versatile and effective Lewis acid catalyst for a variety of organic transformations, including the esterification of sulfinic acids. It is known for its high catalytic activity, stability, and ability to be used in both organic and aqueous media. Typically, only a small catalytic amount of Yb(OTf)₃ is required for the reaction to proceed efficiently.
Detailed Research Findings:
The use of ytterbium triflate has been reported for the synthesis of β-keto ester derivatives and for the protection of carboxylic acids as tert-butyl esters, demonstrating its utility in esterification reactions. While specific data for the synthesis of this compound was not detailed in the provided context, the general applicability of Yb(OTf)₃ as a catalyst for esterifications suggests its potential for this specific transformation.
Table 2: Ytterbium Triflate Catalyzed Reactions
| Reaction Type | Catalyst | Key Features |
| trans-Acetoacylation | Yb(OTf)₃ | Efficient, solvent-free |
| tert-Butyl Ether Formation | Yb(OTf)₃ | Pioneer work, good for alcohol protection |
| tert-Butyl Ester Formation | Yb(OTf)₃ | Protection of carboxylic acids |
1,1′-Carbonyldiimidazole (CDI) Pretreatment
1,1′-Carbonyldiimidazole (CDI) is a widely used coupling reagent in organic synthesis, particularly for the formation of esters, amides, and peptides. In the context of sulfinate ester synthesis, CDI is used to activate the sulfinic acid, facilitating its subsequent reaction with an alcohol. This pretreatment forms a highly reactive acylimidazolide intermediate.
The reaction of a sulfinic acid with CDI, followed by the addition of an alcohol like methanol, provides the corresponding sulfinate ester. This method is part of a broader class of "azolide" chemistry, which offers mild reaction conditions and high yields.
Detailed Research Findings:
The use of CDI in a one-pot synthesis has been shown to be a simple, facile, and high-yielding method for the preparation of acyl and sulfonyl hydrazines from carboxylic or sulfonic acids. This demonstrates the effectiveness of CDI in activating acid derivatives for reaction with nucleophiles, which is directly analogous to its role in the synthesis of this compound from benzenesulfinic acid and methanol.
Table 3: CDI-Mediated Syntheses
| Starting Material | Reagent | Product Type | Key Advantage |
| Carboxylic Acid/Sulfonic Acid | CDI, Hydrazine | Acyl/Sulfonyl Hydrazine | High yield, one-pot |
| Imidazole, Phosgene | - | 1,1'-Carbonyldiimidazole | Convenient, good yield |
Isocyanide-Induced Esterification
A more recent development in the synthesis of sulfinate esters is the use of isocyanides to induce the esterification of sulfinic acids with alcohols. This method proceeds under mild conditions and offers excellent yields.
The reaction is proposed to proceed through the formation of a reactive intermediate from the sulfinic acid and the isocyanide, which is then attacked by the alcohol to furnish the sulfinate ester.
Detailed Research Findings:
The isocyanide-induced esterification of sulfinic acids has been demonstrated to be a highly efficient process. For example, the reaction of 4-methylbenzenesulfinic acid with methanol, mediated by ethyl 2-isocyanoacetate, provides the corresponding methyl sulfinate in high yield. This transformation has been shown to be compatible with a range of primary, secondary, and tertiary alcohols. Control experiments have confirmed the essential role of the isocyanide in this esterification.
Synthesis from N-Sulfonylhydrazides
N-Sulfonylhydrazides can serve as precursors for the synthesis of sulfinic esters through various synthetic strategies, including copper-catalyzed and electrochemical methods.
A copper-catalyzed approach involves the reaction of sulfonyl hydrazides with alcohols in the presence of a copper catalyst and an oxidant, such as air. researchgate.net This method provides sulfinic esters in good yields and with a broad substrate scope. Mechanistic studies suggest the involvement of free radical intermediates, with the arylsulfinic acid being a key intermediate in the esterification process. researchgate.net
Alternatively, an electrochemical method has been developed for the selective synthesis of sulfinic esters from sulfonyl hydrazides. This approach offers an environmentally benign route, avoiding the need for chemical oxidants.
Detailed Research Findings:
The copper-catalyzed esterification of sulfonyl hydrazides has been successfully applied to a variety of substrates. Similarly, electrochemical methods have demonstrated the ability to convert sulfonyl hydrazides into sulfinic esters, highlighting the versatility of this starting material in accessing sulfinate ester scaffolds.
Table 4: Synthesis of Sulfinic Esters from N-Sulfonylhydrazides
| Method | Key Reagents/Conditions | Product |
| Copper-Catalyzed | Cu-catalyst, Alcohol, Air | Sulfinic Ester |
| Electrochemical | Undivided cell, Constant current | Sulfinic Ester |
Base-Promoted Synthesis from Sulfonyl Hydrazones
The direct conversion of N-sulfonylhydrazones to sulfinates can be achieved under metal-free, base-promoted conditions. researchgate.netiitkgp.ac.inthieme-connect.com This transformation is notable for its use of readily available starting materials derived from aldehydes and ketones. researchgate.netacs.org The reaction proceeds through the decomposition of the N-sulfonylhydrazone, triggered by the base, to generate a diazo intermediate, which is central to the formation of the sulfinate product. acs.org
In 2020, Wu, Li, and coworkers reported a method where sulfinate esters are prepared from N-sulfonylhydrazones by heating them with a stoichiometric amount of N-ethyldiisopropylamine (also known as Hünig's base or DIPEA) in nitromethane (B149229) at 90°C. rsc.orgresearchgate.net This process is proposed to occur through a mechanism involving isomerization and rearrangement, accompanied by the extrusion of nitrogen gas (denitrogenation). rsc.orgresearchgate.net While effective, this method requires a stoichiometric quantity of the base for complete conversion. researchgate.net
A more practical and catalytic approach was developed by Basak and coworkers in 2020, utilizing a catalytic amount of potassium carbonate (K₂CO₃). rsc.orgresearchgate.netacs.org In this procedure, N-sulfonylhydrazones derived from a wide range of alkyl, aryl, and heteroaryl aldehydes and ketones are converted into the corresponding sulfinates in moderate to good yields. researchgate.netacs.org The reaction is typically performed by heating the sulfonyl hydrazone with 10 mol % of K₂CO₃ in N,N′-dimethylethylene urea (B33335) (DMEU) at an elevated temperature. researchgate.netacs.org
The proposed mechanism for this K₂CO₃-catalyzed conversion is initiated by the deprotonation of the sulfonyl hydrazone at the N-H position by the base. acs.org This generates an anion that subsequently releases a sulfonyl anion and a diazo intermediate. acs.org A crucial step is the rapid intermolecular protonation of the diazo intermediate, which leads to a diazonium ion. acs.org This ion then undergoes nucleophilic displacement by the sulfonyl anion to selectively afford the desired sulfinate ester. acs.org This catalytic process is advantageous as it reduces waste and operational costs compared to methods requiring stoichiometric promoters. researchgate.net
Table 2: Comparison of Base-Promoted Syntheses from Sulfonyl Hydrazones
| Parameter | N-Ethyldiisopropylamine Mediation | Potassium Carbonate (K₂CO₃) Catalysis | Source(s) |
| Base | N-Ethyldiisopropylamine (DIPEA) | Potassium Carbonate (K₂CO₃) | rsc.org, acs.org, researchgate.net |
| Stoichiometry | Stoichiometric | Catalytic (10 mol %) | researchgate.net, acs.org |
| Solvent | Nitromethane | N,N′-dimethylethylene urea (DMEU) | rsc.org, acs.org, researchgate.net |
| Temperature | 90°C | Elevated Temperature | rsc.org, acs.org, researchgate.net |
| Key Feature | Metal-free, denitrogenation | Metal-free, catalytic, broad scope | researchgate.net, rsc.org, acs.org |
Traditional and Refined Synthetic Protocols
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and historical significance. These methods range from multi-step classical procedures to more direct, one-pot syntheses.
Reduction of Benzenesulfonyl Chloride to Benzenesulfinic Acid, followed by Conversion to Benzenesulfinyl Chloride and Esterification with Methanol
A well-established, albeit multi-step, method for preparing this compound involves a three-stage process. orgsyn.org The synthesis commences with the reduction of benzenesulfonyl chloride to its corresponding benzenesulfinic acid. This intermediate is then converted to benzenesulfinyl chloride, which subsequently undergoes esterification with methanol to yield the final product, this compound. orgsyn.orgorgsyn.org
Ozonolysis of Methyl Benzenesulfenate
An alternative synthetic route to this compound is through the ozonolysis of methyl benzenesulfenate. orgsyn.orgorgsyn.org Ozonolysis is a powerful organic reaction where unsaturated bonds are cleaved by ozone. wikipedia.org In this specific application, the sulfur-carbon bond in methyl benzenesulfenate is oxidized to afford the target sulfinate ester. While this method is a viable option, details regarding its widespread application and yield efficiency compared to other methods are less commonly reported.
Synthesis from Thiols or Disulfides via Sulfinyl Chloride Intermediate
A versatile method for the preparation of both alkane- and arenesulfinate esters, including this compound, starts from thiols or disulfides. orgsyn.org The general sequence involves the conversion of the starting thiol or disulfide to a sulfinyl chloride. This is typically achieved by treatment with chlorine. The resulting sulfinyl chloride is then reacted with the desired alcohol, in this case, methanol. A final treatment with an amine is often necessary to remove any contaminating sulfonyl chloride, followed by distillation to purify the sulfinate ester. orgsyn.org
A more direct, one-step procedure has been developed for aromatic sulfinic esters from readily available starting materials like diphenyl disulfide. orgsyn.org This method involves the reaction of diphenyl disulfide with lead tetraacetate in a mixture of chloroform (B151607) and methanol. orgsyn.org The reaction proceeds overnight at reflux temperature. After a workup procedure to remove lead byproducts, the resulting this compound is purified by distillation. orgsyn.org
| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield |
| Diphenyl disulfide | Methanol | Lead tetraacetate | Chloroform | Reflux, 12 hours | This compound | 48.6–53 g |
| 1,2-diphenyldisulfane | Methanol | N-Bromosuccinimide (NBS) | Methanol | Room temperature | This compound | 80% (10 g) |
A related approach utilizes N-bromosuccinimide (NBS) as an oxidizing agent. chemicalbook.com In this procedure, 1,2-diphenyldisulfane is treated with NBS in methanol at room temperature to afford this compound in good yield after purification by flash chromatography. chemicalbook.com
Reaction of Benzenesulfonyl Chloride with Sodium Methoxide (B1231860)
The reaction of benzenesulfonyl chloride with sodium methoxide presents another pathway for the synthesis of this compound. Benzenesulfonyl chloride is a well-known reagent used to prepare sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.orgatamanchemicals.com Its reaction with sodium methoxide, a strong nucleophile and base, can lead to the formation of the corresponding sulfinate ester. However, the reaction conditions must be carefully controlled to favor the desired product and minimize side reactions, such as the formation of sodium benzenesulfonate (B1194179). The variation in the yield of sulfite (B76179) and sulfinate with changes in methoxide concentration has been studied, indicating a complex reaction landscape. scispace.com
Mechanistic Investigations in this compound Chemistry
Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new applications. Research in this area has focused on elucidating the pathways of sulfinylation reactions.
Reaction Pathways in Sulfinylation Reactions
Sulfinylation reactions, where a sulfinyl group is introduced into a molecule, are a key application of this compound. These reactions often proceed via electrophilic activation of the sulfinate ester.
For instance, the Friedel-Crafts-type sulfinylation of aromatic compounds with this compound can be promoted by Lewis acids like aluminum trichloride (B1173362). rsc.org In this reaction, treatment of an arene, such as anisole (B1667542), with this compound in the presence of aluminum trichloride affords the corresponding aryl phenyl sulfoxide (B87167). rsc.org Mechanistically, the Lewis acid is thought to activate the sulfinate ester, making it a more potent electrophile for the aromatic ring.
More recently, the use of recyclable ionic liquids, such as [Bmim]Cl·2AlCl3 (where Bmim is 1-butyl-3-methylimidazolium), has been explored for the sulfinylation of aromatic compounds under ultrasound irradiation. rsc.orgmdpi.comscispace.com This approach offers a greener alternative to traditional Lewis acids. mdpi.com The proposed mechanism for this transformation involves the activation of the alkyl arenesulfinate by the ionic liquid, facilitating the electrophilic attack on the aromatic substrate. mdpi.com
Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for sulfinylation. acs.orgnih.gov In one such protocol, arylboronic acids react with this compound in the presence of a palladium catalyst and a base to furnish various sulfoxides. acs.orgnih.gov Mechanistic investigations suggest two possible pathways for this transformation: one involving oxidative addition, transmetalation, and reductive elimination, and another proceeding through transmetalation and σ-bond metathesis. rsc.org
Isotope labeling studies have also provided valuable insights into the reaction mechanisms. For example, the acid-catalyzed hydrolysis of 18O-labeled this compound showed a small but detectable loss of the isotope from the sulfinyl oxygen, suggesting a complex mechanism. rsc.org Theoretical calculations support a pathway involving an SN2-like reaction at the sulfur atom, initiated by protonation at the alkoxy oxygen of the substrate. rsc.org
Friedel-Crafts Type Sulfinylation with Sulfinate Estersresearchgate.netrsc.org
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, has been adapted for the introduction of a sulfinyl group onto an aromatic ring, a process known as sulfinylation. thieme-connect.com In this context, sulfinate esters, such as this compound, act as the electrophilic source of the sulfinyl moiety. rsc.org This method provides a direct route to synthesize aryl sulfoxides, which are valuable intermediates in medicinal and materials chemistry. mdpi.com The reaction of methyl alkyl- and arylsulfinates with aromatic systems, particularly those activated by electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), and amino (NHR, NR2) groups, yields the corresponding alkyl aryl and diaryl sulfoxides. thieme-connect.com
Role of Lewis Acid Catalysts (e.g., Aluminum Trichloride)researchgate.net
Lewis acids are crucial for activating the sulfinate ester, enhancing its electrophilicity. orgsyn.orgkit.edu Aluminum trichloride (AlCl₃) is a commonly employed Lewis acid catalyst in these reactions. researchgate.netscispace.com For instance, the treatment of this compound and anisole with aluminum trichloride in 1,2-dichloroethane (B1671644) at 25 °C results in the formation of 4-anisyl phenyl sulfoxide in moderate yield. rsc.org The Lewis acid coordinates to the oxygen atom of the sulfinyl group, facilitating the generation of a more reactive electrophilic species, likely a sulfinyl cation or a complex that behaves as such, which then undergoes electrophilic aromatic substitution with the activated aromatic ring. rsc.orgsorbonne-universite.fr The general mechanism involves the activation of the acylating or alkylating agent by the Lewis acid, followed by electrophilic attack on the aromatic ring to form a resonance-stabilized intermediate (arenium ion), and finally deprotonation to restore aromaticity. semanticscholar.org While highly effective, the use of stoichiometric amounts of Lewis acids like AlCl₃ can lead to challenges in product purification and waste generation. orgsyn.org
Influence of Ionic Liquids and Ultrasound Irradiationmdpi.comchemrevlett.com
To address the limitations of traditional Lewis acid catalysis, greener and more efficient methodologies have been explored. The use of ionic liquids, particularly chloroaluminate-based ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate ([Bmim]Cl·2AlCl₃), has emerged as a promising alternative. researchgate.netmdpi.comchemrevlett.com These ionic liquids can act as both the solvent and the catalyst, often leading to enhanced reactivity and selectivity. royalsocietypublishing.org The combination of ionic liquids with ultrasound irradiation has been shown to dramatically influence the electrophilic sulfinylation of aromatic compounds. chemrevlett.com Ultrasound sonication provides a clean and efficient activation method, often affording sulfoxides in yields better than or equivalent to those obtained under conventional stirring but in significantly shorter reaction times. mdpi.comchemrevlett.com This synergistic effect of ionic liquids and ultrasound irradiation offers a more sustainable approach to Friedel-Crafts type sulfinylation. mdpi.com
The reaction of 1,3-dimethoxybenzene (B93181) with this compound in the presence of [Bmim]Cl·2AlCl₃ under ultrasound irradiation for one hour at room temperature was found to be a highly efficient procedure. acs.org The reusability of the ionic liquid was also demonstrated, highlighting the green credentials of this methodology. acs.org
Table 1: Effect of Lewis Acid and Reaction Conditions on the Sulfinylation of 1,3-Dimethoxybenzene with this compound This table is generated based on data from the text. For detailed experimental results, please refer to the cited sources.
| Entry | Lewis Acid/Medium | Activation Method | Reaction Time | Yield of 2,4-dimethoxy-1-(phenylsulfinyl)benzene |
|---|---|---|---|---|
| 1 | AlCl₃ (solvent-free) | Not specified | Not specified | 60% (product selectivity by GC/MS) |
| 2 | AlCl₃ (in solvent) | Not specified | Not specified | 88% (product selectivity by GC/MS) |
| 3 | [Bmim]Cl·2AlCl₃ | Magnetic Stirring | 4 hours | 69% |
Influence of Aromatic Compound Nature on Regioselectivitymdpi.com
The electronic nature of the aromatic substrate plays a significant role in the outcome of the Friedel-Crafts sulfinylation. Electron-rich arenes are highly reactive, while electron-deficient ones are generally poor substrates for this reaction. For instance, the reaction of benzene (B151609) and naphthalene (B1677914) with this compound under ultrasound irradiation in an ionic liquid did not proceed, whereas phenanthrene (B1679779) gave a low yield of the corresponding sulfoxide. mdpi.com
In contrast, electron-rich aromatic compounds such as those with methoxy substituents readily undergo sulfinylation in moderate to good yields and with short reaction times. mdpi.com The regioselectivity of the reaction is also heavily influenced by the directing effects of the substituents on the aromatic ring. In the case of activated arenes, the incoming sulfinyl group is predominantly directed to the para position relative to the activating group, which is attributed to the reduction of steric hindrance. mdpi.com However, more dramatic changes in the electronic character of the arene can have a pronounced effect. For example, the highly electron-rich 1,3,5-trimethoxybenzene (B48636) did not yield the expected Friedel-Crafts product; instead, direct trifluoromethylthiolation on the aromatic ring was observed in a related three-component reaction.
Table 2: Influence of Aromatic Substrate on Sulfinylation with this compound This table is generated based on data from the text. For detailed experimental results, please refer to the cited sources.
| Entry | Aromatic Compound | Product(s) | Observations |
|---|---|---|---|
| 1 | Benzene | No reaction | Ineffective reactant under ultrasound/ionic liquid conditions. mdpi.com |
| 2 | Naphthalene | No reaction | Ineffective reactant under ultrasound/ionic liquid conditions. mdpi.com |
| 3 | Phenanthrene | 4% yield of sulfoxide | Slow reaction under ultrasound/ionic liquid conditions. mdpi.com |
| 4 | 1,3-Dimethoxybenzene | 2,4-dimethoxy-1-(phenylsulfinyl)benzene | Good yield, para-substitution favored. mdpi.com |
| 5 | Indole (B1671886) | 3-(Phenylsulfinyl)indole | Lower yield compared to 1-methylindole (B147185) due to complex formation. mdpi.com |
Radical Pathways in Benzenesulfinamide (B100797) Synthesis
While ionic pathways are common in many reactions involving sulfinate esters, radical mechanisms also play a significant role in their chemistry. rsc.org The synthesis of benzenesulfinamides from this compound can potentially proceed through a radical pathway, although direct and detailed mechanistic studies for this specific transformation are not extensively documented. researchgate.net However, the synthesis of related sulfonamides and other sulfur-nitrogen bonded compounds often involves radical intermediates. thieme-connect.com For instance, the construction of sulfonamides through catalytic oxidation can occur via a free radical or ionic mechanism. thieme-connect.com
In the context of related reactions, the formation of sulfonyl radicals from sulfinate precursors is a known process. These sulfonyl radicals can then participate in coupling reactions. For example, a proposed mechanism for the synthesis of 3-sulfonylindoles involves the generation of a sulfonyl radical from a sulfonyl iodide intermediate, which itself is formed from a sodium sulfinate. Similarly, the synthesis of thioethers from phenyl N-sulfonamide has been proposed to proceed through a phenyl sulfenyl radical mechanism. Mechanistic investigations into the synthesis of benzenesulfinamides from this compound have suggested that a radical pathway might be involved. researchgate.net
Proposed Mechanisms for Sulfenylation Reactions
Sulfenylation reactions, where a sulfenyl group (RS-) is introduced into a molecule, can proceed through various mechanisms depending on the substrates and reaction conditions. When sulfinate esters like this compound are used as sulfenylating agents, both electrophilic and radical pathways have been proposed.
In the catalyst-free sulfenylation of indoles with ethyl sulfinates in ethanol, a proposed mechanism suggests an initial reduction of the sulfinate ester by the alcohol solvent to form a sulfonothioate and a sulfinic acid intermediate. The subsequent electrophilic reaction of these intermediates with the indole leads to the C3-sulfenylated product.
Another plausible mechanism, particularly in the presence of a catalyst like copper, involves the initial formation of a disulfide from the sodium sulfinate. This disulfide can then generate a thio radical via radical cracking. The radical addition of this thio radical to a substrate like indole, followed by single-electron oxidation and aromatization, yields the final sulfenylated product. Alternatively, the disulfide can react with the copper catalyst to form an electrophilic species that undergoes electrophilic addition and deprotonation.
In the context of Friedel-Crafts type sulfinylation in chloroaluminate ionic liquids, the proposed mechanism involves the formation of an arenesulfinyl chloride intermediate from the alkyl arenesulfinate. mdpi.comacs.org This intermediate then forms a complex with AlCl₃, which releases a sulfinyl cation. This electrophilic cation is stabilized by the aromatic system and subsequently reacts with the electron-rich arene to form the sulfoxide product. mdpi.comacs.org
Hydrolysis Mechanismsrsc.org
The hydrolysis of this compound has been a subject of detailed mechanistic investigation to understand the nature of nucleophilic substitution at the sulfur atom. rsc.org The reaction is catalyzed by both acid and base. acs.org
Under acidic conditions, a small but detectable amount of ¹⁸O loss from the sulfinyl oxygen was observed during the hydrolysis of ¹⁸O-labelled this compound. rsc.org The rate of this oxygen isotope exchange was found to be significantly slower than the rate of hydrolysis, by a factor of about 200. rsc.org This large difference in rates argues against a mechanism involving a stable trigonal bipyramidal intermediate (a sulfurane), which would be expected to lead to more significant isotope exchange. rsc.org Instead, an SN2-like mechanism is proposed, where the reaction proceeds through a concerted nucleophilic attack by water at the sulfur atom. rsc.org Theoretical calculations support this, suggesting that protonation at the alkoxy oxygen, rather than the sulfinyl oxygen, facilitates the departure of the methoxy group and favors the SN2-like pathway. rsc.org
In contrast, during alkaline hydrolysis of ¹⁸O-labelled this compound, no detectable loss of the isotopic label was observed. rsc.org The hydrolysis of this compound is only weakly affected by buffer components, in contrast to the hydrolysis of phenyl benzenesulfinate which is strongly catalyzed by carboxylates and amines. acs.org This difference in behavior between the acyclic methyl ester and its phenyl analogue, as well as cyclic sulfinates, is rationalized by a concerted SN2-like mechanism for the nucleophilic reaction at the sulfur of the acyclic ester. acs.org
Table 3: Summary of Mechanistic Findings for this compound Hydrolysis This table is generated based on data from the text. For detailed experimental results, please refer to the cited sources.
| Condition | Key Observation | Proposed Mechanism | Supporting Evidence |
|---|---|---|---|
| Acidic Hydrolysis | Rate of hydrolysis is ~200 times faster than ¹⁸O exchange. rsc.org | SN2-like concerted reaction. rsc.org | Large rate difference between hydrolysis and isotope exchange; theoretical calculations favoring protonation at the alkoxy oxygen. rsc.org |
Acid-Catalyzed Hydrolysis and Oxygen Isotope Exchange
The hydrolysis of sulfinate esters, such as this compound, presents a key reaction for understanding nucleophilic substitution at the sulfur atom. Investigations into the acid-catalyzed hydrolysis of ¹⁸O-labelled this compound have revealed a small but measurable loss of the ¹⁸O label from the sulfinyl oxygen. rsc.orgrsc.org This observation of oxygen isotope exchange, though slight, provides crucial insight into the reaction mechanism.
The relative rates of the acid-catalyzed isotope exchange and the hydrolysis reaction have been determined to be approximately 1/200. rsc.orgrsc.orgresearchgate.net This significant disparity in rates suggests that a mechanism involving a sulfurane intermediate, formed by the reaction of water with the sulfinyl-oxygen-protonated substrate, is unlikely. rsc.orgrsc.org Such an intermediate would be expected to lead to a more comparable rate of isotope exchange and hydrolysis.
Instead, a concerted Sₙ2-like mechanism is proposed, supported by theoretical calculations. rsc.orgrsc.org This mechanism involves the protonation of the alkoxy oxygen, which facilitates the departure of the methoxy group and favors a direct nucleophilic attack by water at the sulfur atom. rsc.org While the possibility of general acid catalysis in this reaction is considered, its experimental confirmation is challenging due to the need for strongly acidic conditions arising from the low reactivity of the sulfinate ester. rsc.org
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis and Oxygen Isotope Exchange for ¹⁸O-Labelled this compound
| Reaction | Relative Rate |
| Hydrolysis | 200 |
| Oxygen Isotope Exchange | 1 |
| Data sourced from multiple studies. rsc.orgrsc.orgresearchgate.net |
Alkaline Hydrolysis
In contrast to its behavior under acidic conditions, the alkaline hydrolysis of ¹⁸O-labelled this compound proceeds with no detectable loss of the isotopic label from the sulfinyl oxygen. rsc.orgrsc.orgresearchgate.net This finding indicates the absence of oxygen isotope exchange during the reaction in aqueous sodium hydroxide (B78521) and various buffer solutions. rsc.org
The mechanism of alkaline hydrolysis of sulfinate esters has been a subject of discussion, with considerations for both a stepwise pathway involving a hypervalent addition intermediate and a concerted Sₙ2-like mechanism. oup.com For acyclic sulfinates like this compound, the evidence points towards a concerted Sₙ2-like mechanism. oup.com This is in contrast to some cyclic sulfinates where buffer catalysis suggests the formation of a hypervalent intermediate. oup.com
The rate of alkaline hydrolysis of ethyl p-substituted benzenesulfinates is enhanced by electron-withdrawing substituents, as indicated by a positive rho (ρ) value of 1.60. oup.com This observation is consistent with a mechanism where the nucleophilic attack of the hydroxide ion on the sulfur atom is a key step.
Buffer Catalysis and Nucleophilic Attack at Sulfur
The hydrolysis of this compound is only weakly, if at all, affected by buffer concentration. oup.com This is a notable distinction from the hydrolysis of phenyl benzenesulfinate, which is strongly catalyzed by carboxylate and amine bases in buffer solutions. oup.com In the case of phenyl benzenesulfinate, carboxylates are significantly more effective catalysts than amines of similar basicity, suggesting a nucleophilic catalysis mechanism. oup.com
The low sensitivity of this compound hydrolysis to buffer catalysis, especially when compared to its phenyl analogue and certain cyclic sulfinates, further supports the proposal of a concerted Sₙ2-like mechanism for the nucleophilic reaction at the sulfur atom in acyclic esters with aliphatic leaving groups. oup.com In this mechanism, the nucleophile directly attacks the sulfur atom in a single step, without the formation of a discrete hypervalent intermediate that would be susceptible to general base catalysis by the buffer components. oup.com
The differing behaviors in buffer catalysis between acyclic and cyclic sulfinates, as well as between those with phenolic and aliphatic leaving groups, highlight the nuanced nature of nucleophilic substitution at the sulfinyl sulfur. oup.com
Thermal Isomerization Reactions
Methyl Transfer Isomerization in Solid State
In the crystalline state, certain sulfonate esters undergo thermally induced intermolecular methyl transfer isomerization. A notable example, analogous to the potential reactivity of this compound, is the isomerization of methyl p-dimethylaminobenzenesulfonate (MSE) to the zwitterionic product, p-trimethylammoniumbenzenesulfonate (ZWT). acs.org This topochemical reaction is facilitated by the specific molecular packing in the crystal lattice. acs.orgcore.ac.uk
In the crystal structure of MSE, molecules are arranged in stacks where the methyl group of one molecule is positioned in close proximity to the amino group of a neighboring molecule. acs.org The intermolecular N···C distance is a mere 3.54 Å, and the O−C···N angle is 147°, creating a favorable geometry for the methyl group migration with minimal atomic displacement. acs.org
The initiation of this solid-state thermal isomerization is believed to be the transfer of a methyl cation between adjacent molecules. core.ac.uk This intermolecular process is a characteristic feature of the reaction, driven by the unique molecular conformation stabilized by the crystal packing, which differs from the optimized geometry of an isolated molecule. core.ac.uk The study of such solid-state reactions provides valuable insights into how crystalline environments can control reaction pathways and enhance reaction rates due to the pre-organized orientation of reactants. acs.org
Table 2: Crystallographic Data for Methyl p-dimethylaminobenzenesulfonate (MSE) at Room Temperature
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.942 Å |
| b | 10.507 Å |
| c | 11.232 Å |
| β | 90.88° |
| Z | 4 |
| Data from a study on the thermal isomerization of MSE. acs.org |
Reactivity and Transformations of Methyl Benzenesulfinate in Organic Synthesis
Nucleophilic Substitution Reactions
Methyl benzenesulfinate (B1229208) serves as a versatile electrophile in nucleophilic substitution reactions, reacting with various nitrogen-based nucleophiles. cymitquimica.comoup.com Its reactivity is comparable to that of sulfonyl chlorides, but it offers greater stability and is easier to handle. organic-chemistry.orgresearchgate.net The tricoordinated nature of the sulfur atom in the sulfinate ester is believed to compensate for the higher lability of the leaving group in sulfonyl chlorides, making it an effective substrate for these transformations. researchgate.net
Synthesis of Benzenesulfinamides
Benzenesulfinamides are valuable intermediates in organic synthesis, and their preparation from methyl benzenesulfinate can be achieved through reactions with various amine-based nucleophiles. researchgate.netthieme-connect.com
A highly efficient method for the synthesis of benzenesulfinamides involves the reaction of this compound with lithium amides. researchgate.net This reaction is typically carried out at low temperatures, such as –78 °C, in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.net The use of equimolecular amounts of primary or secondary lithium amides (both aliphatic and aromatic) leads to the formation of the corresponding sulfinamides in just a few minutes and in high yields. researchgate.net The resulting products are often of sufficient purity to be used in subsequent steps without further purification. researchgate.net This method is advantageous for its speed and high yield, including for the synthesis of sulfinamides from enantiomerically pure amines, where the reaction proceeds without significant racemization. researchgate.net The use of lithium hexamethyldisilazanide (LHMDS) as the lithium amide source has also been reported to provide good yields of various substituted benzenesulfinamides. thieme-connect.com
Table 1: Synthesis of Benzenesulfinamides via Reaction of this compound with Lithium Amides researchgate.net
| Entry | Lithium Amide | Product | Yield (%) |
| 1 | Lithium diethylamide | N,N-Diethylbenzenesulfinamide | 94 |
| 2 | Lithium diisopropylamide | N,N-Diisopropylbenzenesulfinamide | 95 |
| 3 | Lithium benzylamide | N-Benzylbenzenesulfinamide | 93 |
| 4 | Lithium (R)-1-phenylethylamide | N-((R)-1-Phenylethyl)benzenesulfinamide | 92 |
Note: Reactions were performed with equimolecular amounts of the lithium amide at -78 °C, providing the sulfinamides in good yields. researchgate.net
Benzenesulfinamides can also be synthesized by the direct reaction of this compound with primary and secondary alkylamines. researchgate.net This method typically involves heating a mixture of this compound with an excess of the amine (e.g., three equivalents) at reflux temperature without a solvent for several hours. researchgate.net For more volatile amines, conducting the reaction in a sealed tube is necessary. researchgate.net While this direct amination provides a straightforward route, the yields are generally moderate. researchgate.net The excess amine used in the reaction can be readily recovered after completion. researchgate.net This approach has also been successfully applied to the synthesis of sulfinamides derived from amino acid esters without affecting the ester group or the stereochemical integrity of the chiral center. researchgate.net
Table 2: Synthesis of Benzenesulfinamides via Direct Reaction of this compound with Amines researchgate.net
| Entry | Amine | Product | Yield (%) |
| 1 | Diethylamine | N,N-Diethylbenzenesulfinamide | 65 |
| 2 | Pyrrolidine | 1-(Phenylsulfinyl)pyrrolidine | 73 |
| 3 | Piperidine | 1-(Phenylsulfinyl)piperidine | 75 |
| 4 | Phenylalanine methyl ester | Methyl 2-(phenylsulfinamido)-3-phenylpropanoate | 78 |
Note: Reactions were conducted by heating this compound with three equivalents of the respective amine at reflux. researchgate.net
Formation of Sulfonamides
This compound is a key precursor in a mild and general two-step synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. organic-chemistry.orgresearchgate.net This protocol avoids the use of hazardous or unstable reagents like sulfonyl chlorides. organic-chemistry.orgthieme-connect.de
The synthesis of sulfonamides from this compound proceeds via the initial formation of a benzenesulfinamide (B100797) intermediate, as described in section 2.1.1. organic-chemistry.orgorganic-chemistry.org The resulting sulfinamide, often used without purification, is then subjected to an oxidation step. researchgate.net Reagents such as 3-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation, converting the sulfinamide to the corresponding sulfonamide in excellent yields. organic-chemistry.orgresearchgate.net This two-step sequence is highly versatile, accommodating the synthesis of primary, secondary, and tertiary sulfonamides with aliphatic, aromatic, and heteroaromatic substituents. organic-chemistry.orgorganic-chemistry.org The mild conditions of this protocol ensure that various functional groups, such as esters and halogens, as well as the configurational stability of chiral centers in the amine portion, remain intact. organic-chemistry.orgresearchgate.net
Table 3: Two-Step Synthesis of Sulfonamides from this compound researchgate.net
| Sulfinamide Intermediate | Oxidation Product (Sulfonamide) | Overall Yield (%) |
| N,N-Diethylbenzenesulfinamide | N,N-Diethylbenzenesulfonamide | 91 |
| N-Benzylbenzenesulfinamide | N-Benzylbenzenesulfonamide | 92 |
| N-((R)-1-Phenylethyl)benzenesulfinamide | N-((R)-1-Phenylethyl)benzenesulfonamide | 90 |
| 1-(Phenylsulfinyl)piperidine | 1-(Phenylsulfonyl)piperidine | 94 |
Synthesis of Sulfonylmethyl Isonitriles
This compound can be utilized in the synthesis of sulfonylmethyl isonitriles, which are valuable reagents in organic chemistry for the construction of heterocycles and other complex molecules. nih.gov This transformation involves a formal polarity reversal (umpolung) of the typical electrophilic reactivity of the sulfinate ester. nih.govwalisongo.ac.id
The synthesis is a two-step sequence that begins with a Mannich-type reaction. nih.gov This reaction involves treating the methyl sulfinate with reagents like formic acid and paraformaldehyde. walisongo.ac.idrsc.org Mechanistic studies suggest that the unusual nucleophilicity of the alkyl sulfinate in this step arises from the in situ release of sulfinic acid. nih.gov This initial step produces an N-(phenylsulfonylmethyl)formamide intermediate. nih.govwalisongo.ac.id In the second step, this formamide (B127407) is dehydrated using a reagent such as phosphoryl chloride to yield the final sulfonylmethyl isonitrile product. nih.govrsc.org This method provides an efficient route to a diverse range of sulfonylmethyl isonitriles from readily available methyl sulfinates. nih.gov
Synthesis of Sulfinamidines
The synthesis of sulfinamides from this compound serves as a key transformation for accessing the sulfinamide functional group. A notable method involves the reaction of this compound with lithium amides. In a procedure reported by García Ruano and later modified by Arvidsson and co-workers, this compound is treated with lithium hexamethyldisilazide (LHMDS), followed by a quench with ammonium (B1175870) chloride, to produce the corresponding primary benzenesulfinamide in high yield. thieme-connect.com This reaction proceeds via nucleophilic substitution at the electrophilic sulfur center of the sulfinate ester by the lithium amide. thieme-connect.comresearchgate.net This approach is effective for producing various substituted benzenesulfinamides. thieme-connect.com
Synthesis of Sulfoxides
This compound is widely employed as a precursor for the synthesis of sulfoxides through the transfer of its electrophilic sulfinyl moiety to a carbon nucleophile.
One established method involves the reaction of this compound with carbanions generated from compounds containing active methylene (B1212753) groups. For instance, reacting this compound with α-methylene carbonyl compounds in the presence of a base like sodium hydride results in the formation of β-keto sulfoxides. jchemrev.com
More contemporary methods leverage transition metal catalysis. A significant advancement is the palladium-catalyzed sulfinylation of organoboron compounds. acs.orgnih.gov In this reaction, aryl or alkenyl boronic acids (or their pinacol (B44631) esters) couple with this compound in the presence of a palladium catalyst and a suitable ligand, such as XPhos, to afford a broad range of unsymmetrical aryl and alkenyl sulfoxides in good yields. acs.orgnih.gov This method demonstrates high functional group tolerance. nih.gov
A classic application of this compound is in the Friedel-Crafts type sulfinylation of electron-rich aromatic compounds to synthesize diaryl sulfoxides. rsc.org The reaction is typically promoted by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), which activates the sulfinate ester towards electrophilic aromatic substitution. rsc.orgrsc.org For example, the reaction of this compound with anisole (B1667542) in the presence of AlCl₃ yields 4-anisyl phenyl sulfoxide (B87167). rsc.org
To address environmental and practical drawbacks of traditional Lewis acids, greener alternatives have been developed. Research has shown that a recyclable acidic ionic liquid, 1-butyl-3-methylimidazolium chloroaluminate ([Bmim]Cl·2AlCl₃), can effectively catalyze the reaction. rsc.org The use of this ionic liquid, particularly in conjunction with ultrasound irradiation, can lead to significantly shorter reaction times and good to moderate yields of the desired sulfoxide products. rsc.org
Table 1: Comparison of Catalysts in Friedel-Crafts Sulfinylation of Arenes with this compound
| Arene | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Anisole | AlCl₃, 1,2-dichloroethane (B1671644), 25 °C | Moderate | rsc.org |
| 1,3-Dimethoxybenzene (B93181) | [Bmim]Cl·2AlCl₃, Ultrasound, 1 hr, RT | 72% | rsc.org |
Synthesis of Sulfonyl Allenes
The direct synthesis of sulfonyl allenes from this compound is not a widely reported transformation in the chemical literature. Synthetic routes to sulfonyl-containing compounds often start from sodium sulfinates rather than sulfinate esters, and may proceed through different mechanisms, such as those involving sulfone radicals. csic.es While this compound is a potent sulfinylating agent, its direct application for the construction of sulfonyl allenes has not been established as a general method. researchgate.net
Reactions as an Electrophilic Sulfonating Agent
This compound functions as a versatile electrophilic sulfinylating agent, not a sulfonating agent. In its reactions, it donates a benzenesulfinyl group (Ph-S(O)-) to a nucleophile. This reactivity is foundational to most of its applications. The sulfur atom in the sulfinate ester is electron-deficient and thus susceptible to attack by a wide range of nucleophiles.
This electrophilic character is exemplified in the Friedel-Crafts reactions where an electron-rich arene acts as the nucleophile, and in palladium-catalyzed cross-coupling reactions where an organoboron species provides a nucleophilic carbon source. acs.orgnih.govrsc.org The utility of sulfinic esters as electrophiles has been recognized since the early 2010s. chemrevlett.com
Reactions with Carboxylic Acid Derivatives
Direct, general transformations involving the reaction of this compound with carboxylic acid derivatives such as esters or anhydrides are not extensively documented. While related sulfur-based reagents are used in the context of carboxylic acid chemistry, for example, in esterification reactions, these typically involve sulfonyl chlorides rather than sulfinyl esters. nih.gov In some catalytic cycles, sodium benzenesulfinate has been employed as a hydrogen atom donor for the anti-Markovnikov addition of carboxylic acids to alkenes, but this does not involve the incorporation of the sulfinyl group into the final product. unc.edu
Chiral Transformations and Asymmetric Synthesis
While achiral this compound is not typically a direct reagent in asymmetric catalytic reactions, the sulfinate ester functional group is of central importance to the field of asymmetric sulfur chemistry. rsc.orgrsc.org The stability of the sp³-hybridized stereogenic sulfur center in sulfinate esters is a key property that enables their use in the synthesis of chiral sulfur compounds. rsc.orgrsc.org
The most prominent application in this area is the Andersen synthesis of chiral sulfoxides. This classic strategy does not use this compound directly but relies on diastereomerically pure sulfinate esters prepared from the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol. rsc.org The resulting diastereomers are separated, and subsequent nucleophilic substitution at the sulfur center with an organometallic reagent (e.g., a Grignard reagent) proceeds with high stereospecificity, typically inversion of configuration, to afford an enantiomerically pure sulfoxide. rsc.org
Furthermore, the chiral sulfinamides derived from these stereochemically defined sulfinate esters have emerged as powerful chiral auxiliaries and ligands in a multitude of modern asymmetric transformations. cymitquimica.com Thus, while this compound itself is a prochiral starting material, its functional group class is a cornerstone for the synthesis of a diverse range of valuable chiral molecules.
Enantioselective Synthesis of Chiral Sulfinate Esters
The development of methods for the enantioselective synthesis of chiral sulfinate esters has been a significant area of research, as these compounds are pivotal intermediates for accessing a range of other chiral sulfur functionalities. a-star.edu.sgspringernature.comnih.govchemicalbook.com
Asymmetric Condensation of Sulfinates with Alcohols
A prominent strategy for synthesizing enantioenriched sulfinate esters is the asymmetric condensation of prochiral sulfinates, such as sodium benzenesulfinate, with various alcohols. a-star.edu.sgspringernature.comnih.govchemicalbook.comnih.gova-star.edu.sg This approach offers a direct and efficient route to chiral sulfinate esters.
Researchers have successfully employed pentanidium as an organocatalyst for the asymmetric condensation of sulfinates and alcohols. a-star.edu.sgnih.gova-star.edu.sg This method has proven effective for a wide array of sulfinates and bioactive alcohols, facilitating their stereoselective coupling. nih.gova-star.edu.sg The pentanidium catalyst plays a crucial role in controlling the stereochemical outcome of the reaction, leading to the formation of enantioenriched sulfinate esters. a-star.edu.sg The process is notable for its compatibility with late-stage functionalization of complex molecules, including drug derivatives. springernature.comnih.govnih.gova-star.edu.sg
A study demonstrated the gram-scale synthesis of a sulfinate ester with high yield and enantioselectivity using a pentanidium catalyst. a-star.edu.sg The reaction conditions were optimized, identifying a specific pentanidium catalyst with a phenol (B47542) substitution as providing the highest enantioselectivity when used with ethyl chloroformate. springernature.com
Table 1: Pentanidium-Catalyzed Asymmetric Condensation
| Sulfinate Substrate | Alcohol Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Sodium benzenesulfinate | Ethanol | Pentanidium | High | High |
| Celecoxib sulfinate | Various alcohols | Pentanidium | Good | High |
| Sildenafil sulfinate | Ethanol | Pentanidium | Good | High |
This table is a representation of typical results and may not reflect specific experimental data.
The mechanism of the pentanidium-catalyzed condensation involves the formation of a mixed anhydride (B1165640) intermediate. springernature.comnih.gov In the presence of an activating agent like ethyl chloroformate, the sulfinate salt reacts to form a mixed sulfinic-carbonic anhydride. springernature.com This intermediate is then attacked by the alcohol, with the pentanidium catalyst guiding the nucleophilic attack to achieve high enantioselectivity. springernature.comnih.gov The structure of the reactive species, particularly the use of sterically congested moieties, and the choice of catalyst are critical for controlling both chemo- and enantioselectivity. ntu.edu.sg
In a related approach, a chiral 4-arylpyridine N-oxide (ArPNO) bifunctional catalyst was used for the asymmetric sulfinylation of sulfinate salts. nih.gov This method also proceeds through a mixed anhydride intermediate, formed by the activation of the sulfinate with a bulky chloroformate. The steric hindrance of the activator influences the nucleophilic attack of an amine to selectively occur at the sulfur center. nih.gov
Dynamic Kinetic Resolution of Sulfinyl Chlorides
Another established method for the synthesis of enantiomerically pure sulfinate esters is the dynamic kinetic resolution (DKR) of sulfinyl chlorides. springernature.comnih.govacs.orgresearchgate.net This technique involves the reaction of a racemic sulfinyl chloride with a chiral alcohol in the presence of a catalyst. nih.govacs.orgresearchgate.netacs.org The process allows for the conversion of both enantiomers of the starting material into a single, desired diastereomer of the product.
In one example, the DKR of ethane-1,2-bis-sulfinyl chloride using the glucose-derived diacetone-D-glucose (DAG) as a chiral auxiliary yielded diastereomerically pure C2-symmetric bis-sulfinate esters. nih.govacs.orgresearchgate.net The stereochemical outcome was controlled by the choice of base, with pyridine (B92270) and diisopropylethylamine (i-Pr2NEt) leading to opposite enantiomers. nih.govacs.orgacs.org This enantiodivergent approach highlights the subtlety of the reaction mechanism, which is proposed to proceed through pentacoordinated sulfur intermediates and Berry pseudorotation, rather than simple racemization of the starting sulfinyl chloride. nih.govacs.orgacs.org
Ellman and coworkers developed a catalytic enantioselective sulfinyl transfer using Cinchona alkaloid catalysts for the DKR of tert-butanesulfinyl chloride with benzyl (B1604629) alcohol, achieving high yield and good enantioselectivity. nih.gov
Table 2: Dynamic Kinetic Resolution of Sulfinyl Chlorides
| Sulfinyl Chloride | Chiral Auxiliary/Catalyst | Base | Product Configuration |
|---|---|---|---|
| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose | Pyridine | (R,R)-bis-sulfinate ester |
| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose | i-Pr2NEt | (S,S)-bis-sulfinate ester |
This table is a representation of typical results and may not reflect specific experimental data.
Asymmetric Deoxygenation of Sulfones
A more recent and innovative approach to chiral sulfinate esters is the asymmetric deoxygenation of sulfones. researchgate.netresearchgate.netnih.gov This strategy represents a significant advancement as it allows for the direct conversion of readily available sulfones into valuable chiral sulfinyl compounds. researchgate.netresearchgate.net
One method involves the incorporation of a cyano group into the sulfone, creating an arylsulfonyl nitrile. researchgate.netresearchgate.netnih.govthieme-connect.com In the presence of a hydrogen-bond-donor organocatalyst, such as a quinine-derived squaramide, and an alcohol nucleophile, these sulfonyl cyanides undergo an asymmetric deoxygenation to yield enantioenriched sulfinates. researchgate.netresearchgate.netnih.govthieme-connect.com The reaction is believed to proceed through a chiral sulfinic species as an active intermediate, with the cyano migration step being rate- and enantiodetermining. researchgate.netthieme-connect.com
Transformation to Diverse Chiral Sulfur Pharmacophores
Enantioenriched sulfinate esters, including this compound, are highly versatile intermediates that can be transformed into a wide array of chiral sulfur-containing pharmacophores. a-star.edu.sgspringernature.comnih.govnih.gova-star.edu.sg This versatility makes them crucial building blocks in drug discovery and development. nih.govnih.gova-star.edu.sg
The chiral sulfur center in sulfinate esters is stable, allowing for various transformations without loss of enantiomeric purity. springernature.comrsc.org For instance, nucleophilic substitution reactions at the sulfur atom with Grignard reagents can lead to the formation of chiral sulfoxides. nih.gov Similarly, reactions with lithium amides or amines activated by Grignard reagents can produce chiral sulfinamides. nih.gov
Furthermore, these chiral sulfinate esters can be converted to other important sulfur stereogenic centers, such as sulfoximines and sulfonimidamides, through stereospecific nucleophilic substitution and imidation reactions. springernature.comnih.gov This unified approach allows for the late-stage diversification of existing drugs, such as celecoxib, by introducing various chiral sulfur pharmacophores. springernature.comnih.govnih.gova-star.edu.sg The ability to access this diversity of chiral sulfur compounds from a common sulfinate ester intermediate significantly expands the chemical space available for the design of new therapeutic agents. nih.gova-star.edu.sg
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium benzenesulfinate |
| Ethyl chloroformate |
| Diisopropylethylamine |
| Pyridine |
| Diacetone-D-glucose |
| Ethane-1,2-bis-sulfinyl chloride |
| tert-Butanesulfinyl chloride |
| Benzyl alcohol |
| Celecoxib |
| Sildenafil |
| Etoricoxib |
| Quinine (B1679958) |
| Squaramide |
| Sulfoxide |
| Sulfinamide |
| Sulfoximine |
| Sulfonimidamide |
Other Synthetic Applications
Beyond its role as a precursor to other sulfur compounds, this compound has specific applications as a methylating agent.
Methyl benzenesulfonate (B1194179), a closely related compound and sometimes a co-product or reagent in similar contexts, is widely recognized as an effective methylating agent. procurementresource.comchemicalbook.com It is used to introduce a methyl group into various organic molecules. lookchem.comguidechem.comchemicalbook.com This alkylating property is valuable in the synthesis of a wide range of chemical compounds. procurementresource.comlookchem.com
It can be used for the C-methylation of compounds like perbromothiophene in the presence of butyllithium (B86547) and in nickel-catalyzed methylations of unactivated alkyl halides and acid chlorides. sigmaaldrich.comalkalisci.comkrackeler.com
As a methylating agent, methyl benzenesulfonate is employed in the production of various organic intermediates and synthetic dyes. procurementresource.comlookchem.com Its ability to transfer a methyl group is crucial in building the complex structures of many dye molecules. lookchem.com For example, a xanthene derivative, 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methylbenzenesulfonate), was synthesized in high yield through the reaction of fluorescein (B123965) with 4-methylbenzenesulfonyl chloride, a related benzenesulfonate compound. researchgate.net This highlights the role of benzenesulfonate derivatives in modifying complex organic structures to create new dyes. researchgate.net
Methyl benzenesulfonate serves as a reagent in the etherification of sophoridinol derivatives. procurementresource.comalkalisci.comkrackeler.comsigmaaldrich.comsigmaaldrich.com Specifically, it is used to synthesize N-substituted sophoridinic methyl ether derivatives. procurementresource.comalkalisci.com In the synthesis of novel anticancer agents, sophoridinic aldehyde was condensed with hydroxylamine (B1172632) hydrochloride to produce a hydroxyl oxime, which then underwent methyl etherification using methyl benzenesulfonate to yield the target oxime ether. core.ac.uk
Methylating Agent in Organic Synthesis
Methylation of Xanthine (B1682287) Derivatives (e.g., 3-methylxanthine (B41622) to Theobromine)
Information regarding the use of this compound for the methylation of xanthine derivatives, such as the conversion of 3-methylxanthine to theobromine, is not available in the reviewed scientific literature. Methodologies for this transformation typically employ other methylating agents like methyl benzenesulfonate. chemicalbook.com
Synthesis of Thiosulfonates
The direct synthesis of thiosulfonates from this compound as a primary starting material is not a widely documented transformation. However, thiosulfonates have been identified as key intermediates in sulfenylation reactions that do employ arylsulfinate esters. For instance, in the tetrabutylammonium (B224687) iodide (TBAI)-mediated sulfenylation of electron-rich arenes with ethyl arylsulfinates in water, the formation of an S-phenylbenzenesulfonic acid thioester intermediate has been observed. acs.org This intermediate is believed to play a crucial role in the subsequent transfer of the sulfenyl group to the aromatic substrate. acs.orgrsc.org
Synthesis of Sulfones
While the direct synthesis of sulfones using this compound is not prominently featured in the literature, a closely related transformation involving the synthesis of β-keto sulfoxides has been reported. Monteiro and colleagues demonstrated the synthesis of a series of racemic β-keto sulfoxides through the reaction of arenesulfenate esters, including this compound, with α-methylene carbonyl compounds. jchemrev.com This reaction is typically carried out in the presence of a base such as sodium hydride. jchemrev.com The resulting β-keto sulfoxides are valuable synthetic intermediates which can, in principle, be oxidized to the corresponding β-keto sulfones.
Sulfenylation of Alkanes and Indoles
This compound has proven to be a valuable sulfenylating agent for the functionalization of C-H bonds in both alkanes and indoles, leading to the formation of valuable thioethers.
Sulfenylation of Alkanes
The direct conversion of unactivated C(sp³)-H bonds in alkanes to thioethers using this compound has been successfully demonstrated. Wu and co-workers developed a cross-coupling reaction using cyclohexane (B81311) as a model substrate and this compound as the sulfenylating agent. chemrevlett.com The optimal conditions for this transformation were found to involve a catalytic system combining molecular iodine (I₂) with diethyl phosphonate (B1237965) and di-tert-butyl peroxide (DTBP) as an oxidant. chemrevlett.com The reaction is performed under an inert atmosphere at elevated temperatures (140 °C) and has been applied to various cycloalkanes to produce alkyl aryl thioethers in moderate to excellent yields. chemrevlett.com
A proposed mechanism suggests that the reaction proceeds through radical intermediates. The process is initiated by the thermal decomposition of DTBP, which generates radical species that abstract a hydrogen atom from the alkane to form an alkyl radical. Simultaneously, the arylsulfinate ester is reduced to generate an aryl thiol radical. The direct coupling of these two radical species then furnishes the final thioether product. chemrevlett.com
| Alkane Substrate | Catalytic System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclohexane | I₂ (10 mol%), Diethyl Phosphonate (2.0 equiv.), DTBP (1.5 equiv.) | 140 | Moderate to Excellent |
| Various Cycloalkanes | I₂ (10 mol%), Diethyl Phosphonate (2.0 equiv.), DTBP (1.5 equiv.) | 140 | Moderate to Excellent |
Sulfenylation of Indoles
This compound and other alkyl arylsulfinates are effective reagents for the regioselective C3-sulfenylation of indoles. Several methods have been developed to achieve this transformation.
One approach, reported by Zhou, Yang, and co-workers, achieves the C3-sulfenylation of indoles with ethyl sulfinates under catalyst-free conditions, affording the desired products in modest to high yields. chemrevlett.com More recently, Liu, Zhang, and their teams have developed a catalytic system using ammonium iodide (NH₄I) and 1,10-phenanthroline (B135089) for the sulfenylation of indoles with sulfinate esters at 100 °C. rsc.org
Another effective protocol involves the use of tetrabutylammonium iodide (TBAI) to mediate the direct sulfenylation of arenes, including indoles, with ethyl arylsulfinates in water, highlighting a green chemistry approach to C-S bond formation. acs.org These reactions generally tolerate a variety of functional groups on both the indole (B1671886) ring and the arylsulfinate, making them versatile for the synthesis of a diverse library of 3-sulfenylindoles. acs.orgroyalsocietypublishing.org
| Catalyst/Mediator | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| None (Catalyst-free) | Ethanol, Reflux | Simple, avoids metal catalysts | chemrevlett.com |
| NH₄I / 1,10-phenanthroline | 100 °C | Effective catalytic system | rsc.org |
| Tetrabutylammonium iodide (TBAI) | Water, 120 °C | Green solvent, metal-free | acs.org |
Applications in Advanced Materials and Medicinal Chemistry Research
Role in Medicinal Chemistry and Drug Discovery
Methyl benzenesulfinate (B1229208) serves as a versatile and important reagent in the field of medicinal chemistry and drug discovery. Its reactivity allows for the introduction of the sulfinyl group and related sulfur-based functionalities into complex molecules, enabling the synthesis and modification of pharmacologically active compounds.
Methyl benzenesulfinate is a key precursor in the synthesis of a variety of organosulfur compounds, many of which exhibit significant biological activity. It is particularly valuable for creating sulfoxides, which are integral components of numerous therapeutic agents. chemrxiv.orgnih.gov Research has demonstrated its utility in synthesizing diverse sulfoxide (B87167) structures through various catalytic and non-catalytic methods.
One established method involves the reaction of this compound with α-methylene carbonyl compounds in the presence of sodium hydride to produce racemic β-keto sulfoxides. jchemrev.com More advanced techniques have expanded its application significantly. For instance, a palladium-catalyzed cross-coupling reaction between this compound and various aryl- or alkenylboronic acids allows for the synthesis of a wide array of unsymmetrical sulfoxides. nih.gov This method is notable for its good functional group tolerance, enabling the preparation of complex molecules like sulfoxide 3v, which contains a (tert-butoxycarbonyl)amino group, without damaging the sensitive moiety. nih.gov
Furthermore, this compound can be activated under Pummerer-like conditions using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to react with allylsilanes. chemrxiv.orgrsc.orgresearchgate.net This process yields a broad range of functionalized allyl sulfoxides, including those with electron-donating (methyl, methoxy) and electron-deficient (chloro, nitro) aromatic substituents. rsc.orgrsc.org The reaction proceeds smoothly even with sterically hindered sulfinate esters. rsc.orgrsc.org This method's utility is highlighted by its ability to create sulfoxides bearing electrophilic moieties, such as allyl chloride and allyl acetate, which are challenging to synthesize via traditional oxidation routes. chemrxiv.orgrsc.org
Recent research has also shown the use of this compound in palladium-catalyzed reactions with 2-borylanilines to construct thiaphenanthridinones, which are sulfur analogues of bioactive phenanthridinone compounds. acs.org
Table 1: Examples of Bioactive Scaffolds Synthesized from this compound
| Scaffold/Compound Class | Synthetic Method | Reactants | Key Features | References |
|---|---|---|---|---|
| β-Keto Sulfoxides | Nucleophilic Addition | α-Methylene carbonyl compounds | Forms racemic β-keto sulfoxide structures. | jchemrev.com |
| Unsymmetrical Aryl Sulfoxides | Palladium-Catalyzed Sulfinylation | Organoboronic acids | High functional group tolerance; allows synthesis of complex aryl sulfoxides. | nih.gov |
| Allyl Sulfoxides | Pummerer-like S-allylation | Allyltrimethylsilane, Tf₂O | Broad substrate scope, including functionalized and sterically hindered variants. | chemrxiv.orgrsc.orgresearchgate.netrsc.orgresearchgate.net |
| Thiaphenanthridinones | Palladium-Catalyzed Cross-Coupling/Cyclization | 2-Borylanilines | Creates sulfur analogues of bioactive phenanthridinones. | acs.org |
The sulfonamide functional group is a cornerstone of modern pharmaceuticals. This compound provides an alternative and often milder pathway to these critical compounds compared to traditional methods involving sulfonyl chlorides. researchgate.net The strategy involves a two-step sequence: first, the conversion of the methyl sulfinate into a sulfinamide, followed by oxidation to the desired sulfonamide. researchgate.netresearchgate.net
The initial step, formation of the sulfinamide, can be achieved by reacting this compound with amine-based nucleophiles. researchgate.net Two primary methods have been explored:
Method A: Reaction with primary or secondary lithium amides at low temperatures (-78 °C) provides sulfinamides rapidly and in good yields. researchgate.net
Method B: Heating a mixture of this compound with an excess of a primary or secondary amine at reflux temperature also yields the corresponding sulfinamide. researchgate.net
The sulfoxide moiety is a recognized pharmacophore present in several commercially successful drugs. jchemrev.comresearchgate.net For example, esomeprazole, a widely used proton-pump inhibitor, features a chiral sulfoxide group that is essential for its biological activity. jchemrev.comresearchgate.net
This compound serves as a fundamental building block for synthesizing the sulfoxide core. nih.govjchemrev.com Its reactions, such as those with organometallic reagents or through modern catalytic cross-coupling, provide direct access to the aryl sulfoxide structures that form the basis of these drugs. nih.govjchemrev.comthieme-connect.de While specific industrial synthesis routes for every drug are proprietary, the laboratory-scale synthesis of sulfoxides from this compound and its derivatives is a well-established and versatile method. jchemrev.comrsc.org This makes it an invaluable tool in drug discovery for creating and testing new molecules containing this important functional group.
Late-stage functionalization—the process of modifying complex, drug-like molecules in the final stages of synthesis—is a powerful strategy for rapidly generating analogues to study structure-activity relationships (SAR). nih.govnih.gov Sulfinate esters, including this compound and its derivatives, are valuable intermediates in this context due to their versatile reactivity under mild conditions. nih.govntu.edu.sg
Organocatalytic methods have been developed for the enantioselective sulfinylation of alcohols using sulfinates, a protocol that is mild enough to be applied to the late-stage diversification of commercial drugs and natural products. ntu.edu.sg The ability to form sulfinate esters from existing complex molecules allows for their subsequent conversion into other sulfur-containing groups, providing a handle for structural modification. nih.gov For instance, the conversion of a complex alcohol to a sulfinate ester, which can then be transformed into a chiral sulfoxide, introduces a new functional and stereogenic element into the molecule. nih.govntu.edu.sg
Conversely, the conversion of existing sulfonamides in drug molecules into sulfinate salts has been demonstrated as a viable strategy for late-stage diversification. chemrxiv.org This transformation allows the resulting sulfinate to be trapped with various electrophiles, enabling the introduction of new functionalities. chemrxiv.org This highlights the central role of the sulfinate group as a versatile, reactive intermediate for the structural editing of complex pharmaceutical compounds.
The three-dimensional arrangement of atoms (stereochemistry) is critical for a drug's efficacy and safety. ntu.edu.sg For sulfur-containing drugs like esomeprazole, the specific configuration of the chiral sulfur center is what determines its biological activity. researchgate.netntu.edu.sg Enantioenriched sulfinate esters are highly valuable precursors for the synthesis of compounds with defined sulfur stereocenters. nih.govntu.edu.sg
The Andersen synthesis, a classical method, utilizes diastereomerically pure sulfinate esters derived from a chiral alcohol. Nucleophilic substitution on the sulfur atom of these esters with organometallic reagents proceeds with complete inversion of configuration, allowing for the predictable synthesis of optically active sulfoxides. nih.gov
More modern approaches have expanded on this principle. Research has shown that chiral sulfinamides can be excellent precursors for preparing chiral sulfinate esters. nih.gov Furthermore, organocatalytic methods that use a simple catalyst like quinine (B1679958) can achieve highly enantioselective sulfinylation of alcohols and amines by activating sulfinates. ntu.edu.sg This provides a practical route to a wide range of chiral sulfinyl compounds with excellent optical purity. ntu.edu.sg These methods, which rely on sulfinate chemistry, are crucial for accessing specific enantiomers of sulfur-containing pharmacophores, enabling the development of more selective and potent drugs.
In the context of pharmaceutical manufacturing and safety, this compound is identified as a potential genotoxic impurity (PGI). chemicalbook.comchemicalbook.comfishersci.ptcymitquimica.com PGIs are compounds that have the potential to damage DNA and are therefore strictly controlled in final drug substances, even at trace levels. Methyl benzenesulfonate (B1194179), a related compound, is also a well-known PGI. chemicalbook.comfishersci.pt
This compound is classified as a sulfonate ester, a class of compounds that is often monitored for genotoxicity. chemicalbook.comfishersci.ptcymitquimica.com It has been shown to exert genotoxic effects in both bacterial and mammalian cell-based assays. chemicalbook.comfishersci.pt The identification of this compound as a PGI means that its presence as an impurity in active pharmaceutical ingredients (APIs) must be carefully monitored and controlled. Pharmaceutical development and manufacturing processes must include rigorous analytical methods to detect its presence and implement purification strategies to ensure it is below the strictly defined safety threshold, safeguarding patient health.
Applications in Materials Science
This compound is a valuable precursor in the development of advanced materials, contributing to the synthesis of functional polymers, analytical reagents, and materials with non-linear optical properties.
Organosulfur compounds, including derivatives of this compound, are utilized in polymer science. They can function as inhibitors of polymerization and as stabilizers for polymer materials. The sulfoxide group, which can be readily introduced using this compound, is a key component in creating dual-responsive homopolymers that are sensitive to changes in temperature and oxidation state.
Research has also explored the use of this compound in the synthesis of racemic β-keto sulfoxides by reacting it with α-methylene carbonyl compounds. jchemrev.com These sulfoxides are pivotal intermediates in synthetic organic chemistry and can be building blocks for various polymers. jchemrev.comresearchgate.net The ability to create sulfoxide-containing molecules is significant as these functional groups are valuable in the development of new materials. jchemrev.com
While this compound is frequently analyzed using a variety of modern analytical techniques to confirm its purity or to monitor reaction progress, its direct use as a primary reagent within these techniques is not extensively documented in current research. The compound is typically characterized by methods such as Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC). patsnap.comacs.orgjocpr.comnih.gov For instance, GC/MS has been used to determine the product selectivity in sulfinylation reactions where this compound is a reactant. nih.gov Similarly, during the synthesis of sulfonimidates from this compound, GC and GCMS analysis were employed to identify reaction intermediates. acs.org
Historically, related compounds have found use in chemical processes like photography, where benzenesulfinic acid is a component in developing solutions. guidechem.com However, the specific role of this compound as a reagent in contemporary analytical chemistry methods remains a niche area.
This compound and related sulfinate compounds are subjects of investigation in the field of non-linear optical (NLO) materials. NLO materials are crucial for applications in optoelectronics and photonics, as they can alter the properties of light that passes through them. Research has identified this compound as a compound of interest for its potential NLO properties.
Studies on related structures, such as caffeic acid derivatives synthesized using sodium benzenesulfinate, show that the introduction of sulfonyl groups can lead to materials with significant NLO characteristics. The anodic oxidation of caffeic acid in the presence of sodium benzenesulfinate results in the formation of arylsulfonyl derivatives, which are explored for their NLO potential. This suggests that the sulfinyl group, accessible from this compound, is a key functional group for designing new NLO materials.
Agrochemical Applications
This compound serves as a key starting material and reagent in the synthesis of organosulfur compounds that have significant applications in the agrochemical industry. chemrevlett.comacs.org Sulfoxides and thioethers, which are readily prepared from this ester, are structural motifs found in numerous pesticides. jchemrev.comchemrevlett.com
A significant application is the use of this compound as a sulfenylating agent to create thioethers. chemrevlett.com Research has demonstrated its utility as a model substrate in developing new, efficient, and metal-free methods for synthesizing thioether-containing compounds, including those with known pesticidal activity. chemrevlett.com For example, a method involving the reaction of cycloalkanes with this compound has been developed to produce alkyl aryl thioethers, which are important intermediates in agrochemical synthesis. chemrevlett.com Furthermore, sulfone compounds, which can be synthesized using processes involving this compound derivatives, are widely used in the development of new pesticides due to their biological activities. patsnap.com
The table below summarizes a model reaction for the synthesis of alkyl aryl thioethers using this compound, highlighting its role in developing methodologies for agrochemical synthesis. chemrevlett.com
| Reactants | Catalytic System | Product Type | Relevance |
| Cyclohexane (B81311), this compound | I₂, Diethyl phosphonate (B1237965), DTBP | Alkyl aryl thioethers | Synthesis of pesticide intermediates chemrevlett.com |
Industrial Production and Process Optimization Research
The industrial synthesis of this compound and its subsequent use in large-scale chemical production have been the focus of extensive process optimization research. Efficient and safe production methods are critical for its application in pharmaceuticals and other industries.
Several synthetic routes have been developed and optimized. One common laboratory and industrial method involves a multi-step process starting from the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by conversion to benzenesulfinyl chloride, and finally esterification with methanol (B129727). jchemrev.com Another approach involves the direct reaction of diphenyl disulfide with lead tetraacetate in the presence of methanol. jchemrev.com
Research into "one-pot" synthesis methods aims to improve efficiency by reducing the number of separation and purification steps. One such method involves the reaction of thiols and alcohols with N-bromosuccinimide. nih.gov Studies have compared different activation methods for this synthesis, including conventional heating, microwave irradiation, and ultrasonic irradiation, to determine the optimal conditions for yield and reaction time. nih.gov For the one-pot synthesis of this compound, ultrasonic irradiation was found to be a highly effective green activation method, yielding the product in 90% after just 30 minutes, compared to 94% after eight hours of conventional stirring. nih.gov
The table below details research findings on the optimization of this compound synthesis. nih.gov
| Activation Method | Reaction Time | Yield | Notes |
| Conventional Stirring (Room Temp) | 8 hours | 94% | High yield but time-consuming nih.gov |
| Ultrasonic Irradiation | 30 minutes | 90% | Rapid, efficient, and green method nih.gov |
| Microwave Irradiation | - | Low | Decomposition observed at >60°C nih.gov |
| Conventional Heating | - | Low | Decomposition observed at >60°C nih.gov |
Q & A
Q. What are the standard synthetic routes for methyl benzenesulfinate, and how can reaction yields be optimized?
this compound is commonly synthesized via Pummerer-like conditions using triflic anhydride (Tf2O) and allyltrimethylsilane. Key parameters include temperature control (ambient to mild heating) and stoichiometric ratios of reactants. For example, Tf2O activates the sulfinate ester, enabling efficient S-allylation without competing [3,3]-sigmatropic rearrangement . Yield optimization requires monitoring reaction kinetics and using electron-rich or electron-deficient aromatic sulfinate esters, which show broad compatibility under these conditions .
Q. How can this compound be characterized to confirm purity and structural identity?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm functional groups (e.g., sulfinate S=O stretching at ~1050 cm<sup>-1</sup>).
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection (e.g., retention time ~3.5 min for sodium benzenesulfinate in nickel plating solutions) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for this compound derivatives) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on benzenesulfinate ions influence reaction kinetics and photopolymerization efficiency?
Substituents alter reaction pathways through electronic modulation (Hammett correlations) and steric hindrance. For instance:
- Electron-withdrawing groups (e.g., -NO2) reduce ionic addition rates (k = 2.2 × 10<sup>7</sup> exp(-17.5 kcal/RT)) and photopolymerization yields by destabilizing transition states .
- Ortho-substituents decrease dark reaction rates 3–4× more than photopolymerization yields due to steric hindrance in ionic addition .
- Methyl groups at C-3 in chromones block sulfenylation regioselectivity, highlighting steric control in thioether synthesis .
Q. What methodologies resolve contradictions in reported reaction outcomes for sulfoxide synthesis?
Discrepancies often arise from competing pathways (e.g., ionic vs. radical mechanisms). Systematic approaches include:
- Kinetic isotope effects (KIE): Differentiate between ionic (low KIE) and radical (high KIE) pathways.
- Computational modeling: Density Functional Theory (DFT) to map transition states and identify dominant mechanisms .
- Controlled experiments: Vary substituents (e.g., para vs. ortho) to isolate electronic/steric contributions .
Q. How can this compound be utilized in cross-coupling reactions for functional materials?
In nickel/photoredox catalysis, this compound enables C–S and C–N bond formation. For example:
- C–S coupling: React with aryl halides (e.g., methyl 4-iodobenzoate) under visible light to yield sulfones (94% yield) .
- C–N coupling: Use redox-neutral conditions with p-toluenebenzenesulfonamide for sulfonamidation (91% yield) . Key factors include catalyst loading (0.45 mol% Ni) and light-harvesting covalent organic frameworks (COFs) to enhance efficiency .
Methodological and Safety Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Personal Protective Equipment (PPE): Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .
- Engineering controls: Fume hoods for vapor suppression and desalting steps to avoid electrolyte decomposition .
- Emergency protocols: Immediate eye wash/shower access and contaminated clothing disposal .
Q. How can HPLC be optimized to quantify this compound in complex matrices?
- Column selection: C18 reverse-phase columns with mobile phases (e.g., methanol/water).
- Sample preparation: Desalting steps for nickel plating solutions to remove interfering ions (Fig. 1c) .
- Calibration: Linear range of 0.1–100 mg/L with detection limits <0.5 mg/L (Table 1) .
Data Interpretation and Reproducibility
Q. How should researchers address variability in sulfinate-mediated reaction yields?
- Statistical analysis: Report standard deviations across triplicate experiments.
- Supporting information: Document reaction conditions (e.g., Tf2O equivalents, solvent purity) in supplementary files .
- Meta-analyses: Compare studies using systematic review frameworks (e.g., COSMOS-E guidelines) to identify confounding variables .
Emerging Applications
Q. What role does this compound play in advanced battery technologies?
As a lithiophilic anion, it modifies solid-electrolyte interphases (SEIs) on copper current collectors, guiding uniform Li deposition and enhancing low-temperature battery performance . Key parameters include interfacial Li<sup>+</sup> concentration and electrolyte decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
